Product packaging for Methyl 1-phenylcyclohexane-1-carboxylate(Cat. No.:CAS No. 17380-78-8)

Methyl 1-phenylcyclohexane-1-carboxylate

Cat. No.: B095403
CAS No.: 17380-78-8
M. Wt: 218.29 g/mol
InChI Key: SGCPKFJYODXFOZ-UHFFFAOYSA-N
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Description

Methyl 1-phenylcyclohexane-1-carboxylate is a cyclohexane derivative featuring a phenyl group at the 1-position of the cyclohexane ring and a methyl ester moiety at the carboxylate position. Its molecular formula is C₁₄H₁₆O₂ (based on derivatives in ), with a molecular weight of 216.27 g/mol. This compound has garnered attention in pharmacological research due to its structural similarity to sigma receptor ligands. Notably, its derivative PRE-084 (2-morpholin-4-ylethyl 1-phenylcyclohexane-1-carboxylate) is a selective Sigma-1 receptor (Sig-1R) agonist with an IC₅₀ of 44 nM and negligible affinity for phencyclidine (PCP) receptors, making it a valuable tool in neuropharmacology .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O2 B095403 Methyl 1-phenylcyclohexane-1-carboxylate CAS No. 17380-78-8

Properties

CAS No.

17380-78-8

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

methyl 1-phenylcyclohexane-1-carboxylate

InChI

InChI=1S/C14H18O2/c1-16-13(15)14(10-6-3-7-11-14)12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3

InChI Key

SGCPKFJYODXFOZ-UHFFFAOYSA-N

SMILES

COC(=O)C1(CCCCC1)C2=CC=CC=C2

Canonical SMILES

COC(=O)C1(CCCCC1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between methyl 1-phenylcyclohexane-1-carboxylate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity References
This compound C₁₄H₁₆O₂ 216.27 Phenyl, methyl ester Precursor to PRE-084; unmodified Sig-1R affinity
PRE-084 C₁₉H₂₅NO₃·HCl 363.87 Phenyl, morpholinoethyl ester Selective Sig-1R agonist (IC₅₀ = 44 nM)
Methyl 1-methylcyclohexanecarboxylate C₉H₁₆O₂ 156.22 Methyl, methyl ester No reported receptor activity
Methyl 1-cyclohexene-1-carboxylate C₈H₁₂O₂ 140.18 Cyclohexene ring, methyl ester Used in organic synthesis; unsaturated ring
Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate C₁₄H₁₇BrO₂ 313.19 4-Bromophenyl, methyl ester Potential intermediate in drug synthesis
Key Observations:
  • PRE-084 exhibits enhanced Sig-1R selectivity due to the morpholinoethyl group, which increases steric bulk and hydrogen-bonding capacity compared to the methyl ester in the parent compound .
  • Methyl 1-cyclohexene-1-carboxylate features an unsaturated cyclohexene ring, reducing ring strain but altering electronic properties, which may limit biological compatibility .

Pharmacological Profiles

  • PRE-084: Induces autophagic flux (1.5-fold at 1 µM) in HeLa cells and demonstrates nootropic/antidepressant effects in animal models .
  • This compound: Serves as a synthetic precursor but lacks clinical applicability due to unoptimized receptor binding .

Physicochemical Properties

  • Solubility : Methyl 1-cyclohexene-1-carboxylate is insoluble in water, a trait shared with other hydrophobic cyclohexane derivatives .
  • Thermal Stability : Methyl 1-cyclohexene-1-carboxylate melts at 190–192°C, whereas saturated analogs (e.g., methyl 1-methylcyclohexanecarboxylate) may exhibit lower melting points due to reduced ring strain .

Q & A

Q. How can researchers reconcile discrepancies in reported synthetic yields?

  • Variables : Trace moisture (inhibits acid catalysts) or solvent purity (e.g., anhydrous MeOH) significantly impacts yields. Detailed logs of reaction conditions (e.g., stirring rate, inert atmosphere) enhance reproducibility .
  • Collaborative Validation : Cross-lab replication using shared reagents (e.g., Sigma-Aldryl batches) reduces batch-to-batch variability .

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